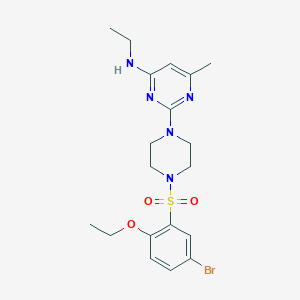![molecular formula C14H14N2O B2623444 N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-42-8](/img/structure/B2623444.png)
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenyl group and an amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,5-dimethylpyrrole has been reacted with phenyl ketone to produce a compound with a similar structure . The resulting compound was then reduced with boron trimethyl under certain conditions to yield the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
作用機序
The mechanism of action of N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
実験室実験の利点と制限
The advantages of using N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also limitations to using this compound, including its limited solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for further research on N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in the field of organic electronics, particularly in the development of high-performance organic solar cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a pyrrole-based compound that has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential applications and to develop this compound derivatives with improved properties.
合成法
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-bromo-2-(1H-pyrrol-1-yl)aniline and 2-bromo-4-methylstyrene in the presence of a palladium catalyst and a base.
科学的研究の応用
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential anticancer and antimicrobial properties. In material science, this compound has been used as a precursor for the synthesis of pyrrole-based polymers and as a building block for the synthesis of functionalized nanoparticles. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells.
特性
IUPAC Name |
N-(5-methyl-2-pyrrol-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-14(17)15-12-10-11(2)6-7-13(12)16-8-4-5-9-16/h3-10H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPWBEOAQOZLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)

![N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide](/img/structure/B2623372.png)
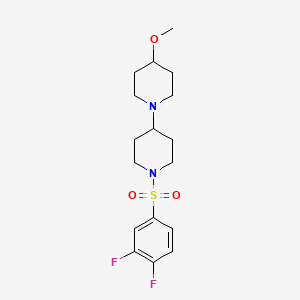
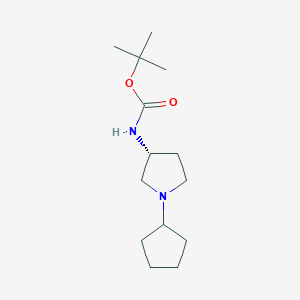
![3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2623376.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)
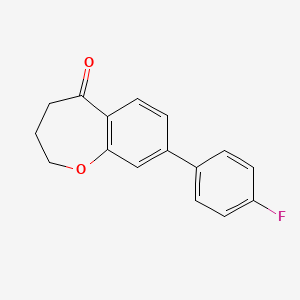

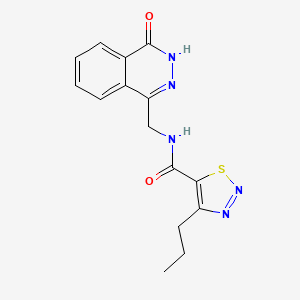
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2623382.png)
